4-Hydroxy-4-pyrimidin-2-yl-cyclohexanone
Description
4-Hydroxy-4-pyrimidin-2-yl-cyclohexanone (CAS 857651-06-0) is a cyclohexanone derivative substituted with a pyrimidinyl group at the 4-position. Its molecular formula is C₁₅H₁₅N₃O₂, with a molecular weight of 269.30 g/mol . The compound is stored at 2–8°C to ensure stability and is characterized by the following hazards:
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
4-hydroxy-4-pyrimidin-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C10H12N2O2/c13-8-2-4-10(14,5-3-8)9-11-6-1-7-12-9/h1,6-7,14H,2-5H2 |
InChI Key |
FOZKLMLVBIHOAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1=O)(C2=NC=CC=N2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound belongs to the 4-hydroxy-4-substituted cyclohexanone family. Key analogues include:
Physicochemical Properties
- Molecular Weight: The pyrimidinyl-substituted compound (269.30 g/mol) is heavier than alkyl-substituted analogues (e.g., 4-Heptylcyclohexanone at 196.33 g/mol), reflecting the influence of aromatic heterocycles .
- Solubility: Polar substituents like pyrimidine or pyridine rings enhance water solubility compared to purely aliphatic derivatives (e.g., 4-Heptylcyclohexanone), though experimental data are sparse.
Hazard Profiles
- Respiratory and Dermal Risks: The pyrimidinyl derivative (H335, H315) shares hazards with 4-Heptylcyclohexanone (skin/eye irritation) but poses additional risks due to heteroaromatic nitrogens .
- Toxicity: 4-Hydroxy-4-methylcyclohexanone lacks explicit hazard data but may share low to moderate toxicity with other aliphatic analogues .
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